Product packaging for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one(Cat. No.:)

3-Phenoxy-1-(piperazin-1-yl)propan-1-one

Cat. No.: B7780025
M. Wt: 234.29 g/mol
InChI Key: YNPZXYYUXFHWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxy-1-(piperazin-1-yl)propan-1-one is a chemical compound with the CAS Registry Number 80385-33-7 . This molecule features a piperazine ring, a common pharmacophore in medicinal chemistry, linked to a phenoxy group via a propanone chain. Its molecular formula is C13H18N2O2, and it has a molecular weight of 234.29 g/mol . A hydrochloride salt form is also available under CAS 1176419-65-0 . The core structure of this compound, a piperazine derivative, is of significant interest in pharmaceutical and agrochemical research. Piperazine derivatives are frequently explored for their diverse biological activities. Recent scientific literature highlights that novel piperazine-based compounds are being synthesized and evaluated for potential applications as radioprotective agents and as antimicrobial agents for managing plant bacterial diseases . As a building block, this compound provides researchers with a versatile intermediate for further chemical modification in drug discovery and development programs. Its structure allows for exploration in creating new compounds that can interact with various biological targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B7780025 3-Phenoxy-1-(piperazin-1-yl)propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxy-1-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPZXYYUXFHWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Core

The formation of the foundational this compound structure can be achieved through several synthetic routes, primarily relying on multi-step sequences that assemble the three key components.

Multi-step synthesis provides a logical and flexible approach to constructing the target molecule from simple, readily available starting materials. libretexts.org A common and effective strategy involves the formation of an amide bond between piperazine (B1678402) and 3-phenoxypropanoic acid or its activated derivatives.

A plausible synthetic pathway can be outlined as follows:

Synthesis of 3-Phenoxypropanoic Acid : The synthesis typically begins with the preparation of the phenoxy-containing side chain. This can be achieved via a Williamson ether synthesis, where phenol (B47542) is deprotonated with a base like sodium hydroxide (B78521) (NaOH) to form sodium phenoxide. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon synthon such as 3-chloropropanoic acid or ethyl acrylate (B77674). If ethyl acrylate is used, a subsequent hydrolysis step is required to yield the carboxylic acid.

Activation of the Carboxylic Acid : To facilitate the reaction with piperazine, the carboxylic acid group of 3-phenoxypropanoic acid is typically activated. This can be done by converting it into a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation : The final step is the acylation of piperazine. The activated 3-phenoxypropanoyl chloride is reacted with piperazine. To ensure mono-acylation and prevent the formation of the di-acylated byproduct, a large excess of piperazine can be used, or one of the piperazine nitrogens can be temporarily protected with a suitable protecting group (e.g., a Boc group). If a protecting group is used, a final deprotection step is necessary. An alternative approach involves the direct coupling of 3-phenoxypropanoic acid with piperazine using standard peptide coupling reagents.

Table 1: Representative Multi-Step Synthesis Scheme

StepReactionReagents & ConditionsPurpose
1Williamson Ether SynthesisPhenol, NaOH, 3-Chloropropanoic AcidFormation of the C-O bond to create the phenoxypropanoic acid intermediate.
2Carboxylic Acid Activation3-Phenoxypropanoic Acid, SOCl₂Conversion of the carboxylic acid to a more reactive acyl chloride for efficient amidation.
3Acylation of Piperazine3-Phenoxypropanoyl Chloride, Piperazine, Et₃NFormation of the final amide bond to construct the core structure.

This sequence allows for the systematic assembly of the molecule, with opportunities for purification and characterization at each intermediate stage. libretexts.orgyoutube.com

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk For the propanone moiety of the target compound, the most significant FGI is the interconversion between the ketone and the corresponding secondary alcohol, 3-phenoxy-1-(piperazin-1-yl)propan-2-ol.

Oxidation to the Ketone : The synthesis of this compound can be achieved by the oxidation of the corresponding secondary alcohol, 1-phenoxy-3-(piperazin-1-yl)propan-2-ol. fao.org This precursor alcohol can be synthesized by the ring-opening of 1,2-epoxy-3-phenoxypropane with piperazine. researchgate.net The subsequent oxidation of the alcohol to the ketone can be performed using a variety of reagents. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions with the amine or phenoxy groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods employing activated dimethyl sulfoxide (B87167) (DMSO), like the Swern or Moffatt oxidation, are suitable for this transformation. imperial.ac.uk

Reduction of the Ketone : Conversely, the ketone of the target compound can be reduced to the secondary alcohol. This is a common transformation achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose as it is chemoselective for aldehydes and ketones and will not typically reduce the amide bond or other functional groups present in the molecule. fiveable.meimperial.ac.uk This reduction is often used to confirm the structure or to prepare the alcohol derivative for further studies.

Table 2: Reagents for Functional Group Interconversion of the Propanone Moiety

TransformationReagent ClassExample Reagent(s)
Alcohol to Ketone (Oxidation)Chromium-based oxidantsPyridinium chlorochromate (PCC)
Activated DMSO reagentsSwern Oxidation (Oxalyl chloride, DMSO, Et₃N)
Ketone to Alcohol (Reduction)Hydride reducing agentsSodium borohydride (NaBH₄)

While this compound itself is achiral, the introduction of substituents can create stereocenters. The development of stereoselective synthetic routes is crucial for preparing enantiomerically pure analogues. A key strategy for achieving this focuses on the synthesis of the chiral alcohol precursor, (R)- or (S)-1-phenoxy-3-(piperazin-1-yl)propan-2-ol. nih.gov

A common approach involves the use of a chiral starting material, such as (R)- or (S)-epichlorohydrin, which can be converted to the corresponding chiral epoxide, (R)- or (S)-1,2-epoxy-3-phenoxypropane. The subsequent nucleophilic ring-opening of this chiral epoxide with piperazine proceeds via an Sₙ2 mechanism. The attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the chiral secondary alcohol with a predictable stereochemistry. nih.gov

Once the enantiomerically enriched alcohol is obtained, it can be oxidized to the corresponding ketone. It is important to note that if the carbon alpha to the newly formed ketone is protonated, there is a risk of racemization under certain conditions (e.g., acidic or basic) via enol or enolate formation. Therefore, the choice of oxidation conditions must be carefully considered to preserve the stereochemical integrity if a chiral center exists adjacent to the carbonyl group.

Derivatization Strategies for Structural Diversification and Elucidation

To explore the chemical properties and structure-activity relationships, derivatives of the core molecule are often synthesized. This is typically achieved by modifying the phenoxy ring or the piperazine moiety.

The electronic and steric properties of the phenoxy group can be systematically altered by introducing substituents onto the aromatic ring. This is most conveniently achieved by using a substituted phenol as the starting material in the multi-step synthesis described in section 2.1.1. A wide variety of substituted phenols are commercially available, allowing for the synthesis of a diverse library of analogues. For example, starting with 4-methoxyphenol (B1676288) or 4-nitrophenol (B140041) would yield derivatives with electron-donating or electron-withdrawing groups, respectively. nih.govscbt.com

Table 3: Examples of Phenoxy Ring Derivatization

Starting PhenolResulting Substituent on Phenoxy Ring
4-Methoxyphenol4-Methoxy
4-Chlorophenol4-Chloro
3-Nitrophenol3-Nitro
4-Fluorophenol4-Fluoro

The piperazine ring contains a secondary amine (N-4) that serves as a convenient handle for further functionalization. nih.gov This nitrogen atom can be derivatized through various reactions to introduce a wide range of substituents.

N-Alkylation : The secondary amine can be alkylated using alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. This is a straightforward Sₙ2 reaction. nih.gov

N-Arylation : Aryl groups can be introduced onto the piperazine nitrogen using methods such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction between the piperazine and an aryl halide or triflate. Aromatic nucleophilic substitution (SₙAr) can also be employed if the aryl halide is sufficiently activated with electron-withdrawing groups. nih.gov

N-Acylation : Reaction with acyl chlorides or acid anhydrides introduces an acyl group, forming a tertiary amide.

Reductive Amination : The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (B8407120) to yield an N-alkylated piperazine. nih.gov

Table 4: Examples of N-4 Piperazine Derivatization Reactions

Reaction TypeReagent ExampleResulting N-4 Substituent
N-AlkylationBenzyl bromideBenzyl
N-Arylation (Buchwald-Hartwig)4-Bromotoluene, Pd catalyst4-Tolyl
N-AcylationAcetyl chlorideAcetyl
Reductive AminationCyclohexanone, NaBH(OAc)₃Cyclohexyl

These derivatization strategies allow for extensive structural diversification, enabling the fine-tuning of the molecule's chemical characteristics.

Controlled Alterations of the Propanone Linker

The propanone linker in this compound is a β-aminoketone moiety, which presents several opportunities for controlled chemical transformations. The reactivity of β-aminoketones is well-documented and allows for a variety of modifications. rsc.orgresearchgate.netfiveable.me

One significant reaction is the Mannich reaction , which involves the aminoalkylation of a carbon acid. rsc.orgnih.gov While the target molecule is a product of a Mannich-type synthesis, the ketone group itself can potentially react with an amine and a non-enolizable aldehyde in a retro-Mannich or subsequent Mannich reaction under specific conditions.

The ketone functionality of the propanone linker is susceptible to reduction . The use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could convert the ketone to a secondary alcohol, yielding 3-Phenoxy-1-(piperazin-1-yl)propan-2-ol. The choice of reducing agent and reaction conditions would be critical to avoid the reduction of the amide bond.

Furthermore, the α-protons to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various alkylation and acylation reactions , allowing for the introduction of new substituents on the propanone linker.

Finally, the presence of both a ketone and an amino group in a β-position allows for the potential for intramolecular cyclization reactions under certain conditions, which could lead to the formation of heterocyclic compounds. fiveable.me

The following table summarizes potential transformations of the propanone linker:

Reaction TypeReagents and ConditionsPotential Product
Reduction of KetoneSodium Borohydride (NaBH₄) in methanol3-Phenoxy-1-(piperazin-1-yl)propan-2-ol
Mannich ReactionFormaldehyde, secondary amineα-substituted β-aminoketone derivative
α-AlkylationBase (e.g., LDA), alkyl halide2-alkyl-3-phenoxy-1-(piperazin-1-yl)propan-1-one
CyclizationAcid or base catalysisHeterocyclic derivatives

Advanced Synthetic Techniques in Compound Preparation and Scale-Up Research

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, safety, and scalability.

Applications of Flow Chemistry for Enhanced Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of piperazine derivatives. colab.ws For the synthesis of this compound, a flow-based approach could involve immobilizing piperazine on a solid support, such as a sulfonic acid functionalized silica (B1680970) gel. colab.ws This ionically immobilized piperazine can then be treated with a continuous stream of the acylating agent (e.g., 3-phenoxypropanoyl chloride) in a suitable solvent. colab.ws

This method allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities of the mono-acylated product. nih.gov The use of a flow reactor can also enhance safety by minimizing the volume of hazardous reagents at any given time. Microwave-assisted flow synthesis is another advanced technique that can significantly shorten reaction times. nih.gov

The table below outlines a conceptual flow chemistry setup for the synthesis:

ParameterDescriptionAdvantage
Reactor TypePacked-bed reactor with immobilized piperazineEase of product separation, reusability of the solid support. colab.ws
Reagent DeliverySyringe pumps for precise control of flow ratesAccurate stoichiometry, improved selectivity for mono-acylation. nih.gov
Temperature ControlHeated or cooled reactor jacketPrecise reaction temperature for optimal yield and minimal side products.
In-line AnalysisIntegrated spectroscopic methods (e.g., IR, UV-Vis)Real-time reaction monitoring and optimization.

Purification and Isolation Techniques in Chemical Research

The purification of piperazine amides like this compound is crucial to obtain a product of high purity. Common impurities may include unreacted starting materials, the di-acylated piperazine byproduct, and solvent residues.

Crystallization is a widely used technique for the purification of solid compounds. google.com The crude product, often in its hydrochloride salt form, can be dissolved in a suitable solvent or solvent mixture (e.g., isopropanol, ethanol-water) at an elevated temperature, and then allowed to cool slowly. nih.gov This process often yields a crystalline product with significantly higher purity. The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities.

Column chromatography is another powerful purification method. The crude reaction mixture is loaded onto a stationary phase, such as silica gel, and a mobile phase (eluent) is passed through the column. nih.gov The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For piperazine derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent. nih.gov

Ion-exchange chromatography can be particularly effective for purifying amine-containing compounds. osti.gov In this technique, the crude product is passed through a resin that has charged functional groups. The target compound can be selectively retained on the resin and then eluted by changing the pH or ionic strength of the eluent. This method is efficient at removing non-ionic impurities. osti.gov

The following table summarizes common purification techniques:

TechniquePrincipleTypical Application
CrystallizationDifference in solubility of the compound and impurities at different temperatures. google.comFinal purification of the solid product, often as a salt. nih.gov
Column ChromatographyDifferential adsorption of components onto a solid stationary phase. nih.govSeparation of the desired product from byproducts and unreacted starting materials.
Ion-Exchange ChromatographyReversible exchange of ions between a solid phase and a liquid phase. osti.govRemoval of ionic or ionizable impurities from the amine product.

Structure Activity Relationship Sar Studies

Impact of Phenoxy Ring Substituents on Target Affinity and Efficacy

Modifications to the phenoxy ring, or more broadly, the aryl group attached to the piperazine (B1678402), have a profound effect on the compound's interaction with its biological targets. Quantitative structure-activity relationship (QSAR) studies on related arylpiperazines have shown that the position and nature of substituents are key determinants of affinity and selectivity. For instance, in a series of coumarin-piperazine hybrids targeting the 5-HT1A receptor, placing a chlorine atom at the ortho-position or a bromine atom at the meta-position of the phenyl ring resulted in exceptionally high affinity. researchgate.net Specifically, the 2-chlorophenyl derivative exhibited a Ki of 0.57 nM, and the 3-bromophenyl derivative had a Ki of 0.78 nM, both comparable to the reference agonist 8-OH-DPAT. researchgate.net These findings suggest that specific electronic and steric properties of substituents on the aromatic ring are vital for optimizing ligand-receptor interactions.

Table 1: Impact of Phenyl Ring Substituents on 5-HT1A Receptor Affinity

Compound/Substituent Target Receptor Ki (nM)
2-chlorophenyl derivative 5-HT1A 0.57
3-bromophenyl derivative 5-HT1A 0.78
Reference: 8-OH-DPAT 5-HT1A 0.25

Data sourced from a study on coumarin-piperazine derivatives. researchgate.net

Influence of Piperazine Ring Substitutions on Ligand-Target Interactions

The N-4 position of the piperazine ring is a common point for structural modification, and substitutions at this site significantly modulate biological activity. The introduction of various substituents can enhance affinity for specific receptors and influence the compound's functional profile (agonist vs. antagonist). Research on arylpiperazine derivatives has demonstrated that attaching bulky, lipophilic groups via an alkyl chain to the N-4 position can lead to high-affinity ligands for the 5-HT1A receptor. bldpharm.com

For example, a series of 1-arylpiperazines showed that when the N-4 substituent is a phthalimido or benzamido group connected by a four-methylene unit chain, the compounds display high affinity for 5-HT1A sites. nih.gov The compound 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine emerged as a particularly potent agent, with a Ki of 0.6 nM for the 5-HT1A receptor. nih.gov This highlights the importance of a terminal ring system and an optimal spacer length for achieving high-affinity binding.

Table 2: Effect of N-4 Piperazine Substitution on 5-HT1A Receptor Affinity

Aryl Group N-4 Substituent Target Receptor Ki (nM)
2-Methoxyphenyl 4-(2-Phthalimido)butyl 5-HT1A 0.6
Phenyl 4-(2-Phthalimido)butyl 5-HT1A 1.8
1-Naphthyl 4-(2-Phthalimido)butyl 5-HT1A 2.1
2-Methoxyphenyl 4-Benzamidobutyl 5-HT1A 2.9

Data sourced from a study on 4-substituted 1-arylpiperazines. nih.gov

Role of the Propanone Linker in Modulating Biological Activity and Selectivity

The linker connecting the arylpiperazine core to a terminal moiety plays a crucial role in orienting the pharmacophores within the receptor's binding pocket. Its length, flexibility, and chemical nature can all impact affinity and selectivity. In the parent compound, the "propanone" linker refers to the three-carbon chain with a carbonyl group adjacent to the piperazine nitrogen, forming an amide bond.

Stereochemical Aspects in Structure-Activity Relationships for Related Derivatives

Stereochemistry is a critical factor in the interaction between chiral ligands and their biological targets. While 3-Phenoxy-1-(piperazin-1-yl)propan-1-one itself is achiral, the introduction of a chiral center, for instance by reducing the ketone to a hydroxyl group to form a propan-2-ol linker, would result in enantiomers that could exhibit different biological activities.

Studies on closely related structures, such as the 3-(aryloxy)-1-(alkylamino)propan-2-ol class of beta-blockers like propranolol, have established that the biological activity often resides predominantly in one enantiomer. For propranolol, the (S)-(-) isomer is approximately 100 times more active than the (R)-(+) enantiomer. nih.gov This pronounced stereospecificity arises from the distinct three-dimensional arrangement of the pharmacophoric groups, which allows the active enantiomer to achieve a more favorable orientation and interaction with the chiral binding site of the receptor. The separation of such enantiomers is often achieved through chiral resolution techniques, such as the crystallization of diastereomeric salts or chiral HPLC. nih.govwikipedia.org Therefore, it is highly probable that for any chiral derivatives of the this compound scaffold, the enantiomers would display significant differences in their affinity, efficacy, and selectivity, making stereochemical considerations essential for drug design and development. researchgate.net

Receptor Pharmacology and Molecular Binding Investigations

Radioligand Binding Assays for Target Affinity Profiling

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its biological targets. These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radioactively labeled ligand. While extensive research exists on various piperazine (B1678402) derivatives, specific binding data for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one is not widely published. The following sections discuss the known interactions and binding properties within the broader class of related compounds, providing a likely context for the activity of this compound.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT1A) Interactions

Arylpiperazine derivatives are well-established ligands for serotonin receptors, particularly the 5-HT1A subtype. Research into new antidepressant drugs has focused on compounds with a dual mechanism of action, targeting both the 5-HT1A receptor and the serotonin transporter (SERT). For instance, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives demonstrated high nanomolar affinity for 5-HT1A receptors. Specifically, compounds like 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed a Ki value of 2.3 nM for the 5-HT1A receptor. This suggests that the arylpiperazine core, also present in this compound, is a key pharmacophore for 5-HT1A binding.

Table 1: Binding Affinity of Related Compounds at 5-HT1A Receptors

Compound Ki (nM) at 5-HT1A
1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 30
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol 2.3

Data sourced from a study on dual-action antidepressant candidates.

Monoamine Neurotransmitter Transporter (SERT, NET, DAT) Binding

The monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are primary targets for many psychoactive drugs. The piperazine structure is a common feature in compounds designed to interact with these transporters. Studies on designer cathinones, which can share structural similarities with phenylpropanone derivatives, show varied profiles. Some cathinones are potent norepinephrine (B1679862) (NE) uptake inhibitors, with differing activities at DAT versus SERT. For example, methedrone is a more potent SERT inhibitor than a DAT inhibitor. In another class of compounds, 3β-(4-substituted phenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes generally showed higher affinity for DAT compared to SERT and NET. The specific binding profile of this compound at these transporters would require direct experimental evaluation.

Adrenoceptor (e.g., α1, α2) Binding Properties

Adrenergic receptors (adrenoceptors) are G protein-coupled receptors that mediate the effects of norepinephrine and epinephrine. They are classified into α and β types, with further subtypes. Some piperazine-containing molecules have been evaluated for their adrenoceptor activity. Structurally related compounds with a 3-phenoxy-propanolamine backbone have been noted for their β-adrenoceptor blocking properties. The interaction of ligands with adrenoceptors can be complex, with polypharmacology being a common feature for aminergic receptor ligands. The precise affinity of this compound for α1 and α2 adrenoceptor subtypes has not been specifically documented in the reviewed literature.

Kappa Opioid Receptor Affinity Studies

Histamine (B1213489) H3 Receptor Ligand Research

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep disorders. Phenyl(piperazin-1-yl)methanones represent a class of potent H3R antagonists. Optimization of these structures has led to compounds with high binding affinities (less than 100 nM). While the core structure is related, the specific affinity of this compound for the H3R has not been reported. The piperazine moiety is a critical structural feature, as its replacement with piperidine (B6355638) can drastically alter the binding profile, for example, introducing dual H3/σ1 receptor activity.

Nicotinic Acetylcholine (B1216132) Receptor (e.g., α7 nAChR) Allosteric Modulation

The α7 nicotinic acetylcholine receptor (nAChR) is a target for treating cognitive disorders. Positive allosteric modulators (PAMs) of the α7 nAChR enhance the receptor's response to the endogenous agonist acetylcholine without directly activating it. Piperazine-containing molecules have been identified as effective α7 PAMs. For instance, B-973, a novel piperazine derivative, potentiates acetylcholine-induced currents and increases the affinity of α7 agonists. These findings highlight the potential for piperazine-based compounds to function as allosteric modulators of nAChRs. However, specific studies investigating this compound as an α7 nAChR modulator have not been found.

Functional Assays for Receptor Agonism, Antagonism, and Modulatory Effects

Functional assays are pivotal in determining the biological activity of a compound at a specific target. These assays measure the physiological response initiated by the compound, providing insights into its efficacy as an agonist, antagonist, or modulator. For "this compound," investigations into its functional effects have been explored across various biological systems.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Assessment (e.g., GTPγS binding, cAMP formation)

G-Protein Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in cellular signaling. mdpi.comrevvity.com The activation of these receptors by a ligand initiates a cascade of intracellular events, frequently involving G-proteins. mdpi.comrevvity.com Functional assays such as GTPγS binding and cyclic adenosine (B11128) monophosphate (cAMP) formation are standard methods to quantify the interaction of a compound with a GPCR and its subsequent effect on the signaling pathway. revvity.comrevvity.com

GTPγS binding assays measure the activation of G-proteins, a key step following receptor stimulation. revvity.com The binding of a non-hydrolyzable GTP analog, GTPγS, provides a direct measure of G-protein activation. Similarly, cAMP assays are used to assess the functional consequences of GPCR activation, particularly for those receptors coupled to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. revvity.com

Currently, specific data from GTPγS binding or cAMP formation assays for the compound "this compound" are not available in the reviewed scientific literature. Research on other phenylpiperazine derivatives has demonstrated engagement with GPCRs, such as dopamine (B1211576) receptors, suggesting that this class of compounds can modulate GPCR signaling pathways. nih.gov However, without direct experimental evidence for the subject compound, its profile as a GPCR agonist, antagonist, or modulator remains uncharacterized.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby controlling neuronal signaling. Inhibition of these transporters is a key mechanism for many centrally acting drugs. nih.gov Assays measuring the inhibition of neurotransmitter uptake, such as for dopamine, are used to identify compounds with potential therapeutic effects in neurological and psychiatric disorders. nih.gov

While the broader class of piperazine-containing compounds has been investigated for such properties, specific data on the inhibitory activity of "this compound" on neurotransmitter uptake is not detailed in the available literature. Studies on related structures, such as 1-piperazino-3-phenylindans, have shown potent inhibition of dopamine uptake, indicating the potential for this pharmacophore to interact with neurotransmitter transporters. nih.gov

Enzyme Inhibition Kinetics (e.g., Protein Tyrosine Phosphatase 1B (PTP1B))

Enzyme inhibition is a fundamental mechanism of action for a wide array of therapeutic agents. mdpi.com Kinetic studies are essential to characterize the mode and potency of inhibition. nih.govmdpi.com Protein Tyrosine Phosphatase 1B (PTP1B) is a well-recognized therapeutic target, particularly in the context of metabolic diseases like type 2 diabetes and obesity, as it is a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govnih.govmdpi.com

While direct kinetic data for "this compound" is not available, research on structurally related phenoxy-propanol derivatives has demonstrated inhibitory activity against PTP1B. A study on a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols evaluated their in vitro PTP1B inhibitory activity. nih.gov The findings from this study provide insight into the potential of the core structure to interact with this enzyme.

Specifically, two derivatives showed notable PTP1B inhibition at a concentration of 100 μM. nih.gov These results suggest that the phenoxy-piperazinyl-propanol scaffold is a viable starting point for designing PTP1B inhibitors. nih.gov

Table 1: PTP1B Inhibitory Activity of Related Compounds

Compound Concentration (μM) PTP1B Inhibition (%)
4a 100 31.58
5b 100 35.90

Data sourced from a study on phenoxy-3-piperazin-1-yl-propan-2-ol derivatives. nih.gov

The docking studies from the same research indicated that hydrogen bond formation with the amino acid residue Arg221 in the PTP1B active site is an important interaction for inhibitory activity. nih.gov This highlights a potential binding mode for this class of compounds.

Computational Chemistry and Molecular Modeling

Ligand-Target Docking Simulations for Binding Mode Prediction

Ligand-target docking simulations are a cornerstone of modern drug discovery, offering a computational method to predict the preferred orientation of a ligand when bound to a receptor. This technique has been instrumental in understanding the interactions of phenoxy-piperazine derivatives with their biological targets.

The primary targets for many piperazine-based compounds are the monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition can have profound effects on mood and behavior. researchgate.netnih.gov Docking studies have been crucial in elucidating the binding modes of various ligands within these transporters. researchgate.netnih.gov

For "3-Phenoxy-1-(piperazin-1-yl)propan-1-one," docking simulations would predict its binding orientation within the central binding site of SERT, NET, and DAT. The phenoxy group is expected to engage in hydrophobic interactions within a lipophilic pocket of the transporter, while the piperazine (B1678402) nitrogen atoms are likely to form key hydrogen bonds or ionic interactions with specific amino acid residues. nih.gov The selectivity of the compound for one transporter over the others is determined by subtle differences in the amino acid composition and the shape of the binding pockets of SERT, NET, and DAT. nih.gov

Table 1: Key Amino Acid Residues in Monoamine Transporters Involved in Ligand Binding

TransporterKey Residues for Ligand InteractionReference
SERT Asp98, Tyr95, Ile172, Phe335, Ser438, Thr439 acs.orguit.no
DAT Asp79, Tyr156, Phe320, Ser422, Ala423 nih.gov
NET Asp75, Tyr152, Phe317, Ser418 nih.gov

The stability of the ligand-receptor complex is governed by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. plos.org For "this compound," the protonated nitrogen of the piperazine ring is predicted to form a crucial hydrogen bond with a key aspartate residue present in the binding site of all three monoamine transporters (Asp98 in SERT, Asp79 in DAT). nih.govacs.org The carbonyl oxygen of the propan-1-one moiety could also act as a hydrogen bond acceptor.

The phenoxy group and the propane (B168953) linker are expected to be enveloped by a cluster of hydrophobic amino acid residues, such as phenylalanine, tyrosine, isoleucine, and valine. nih.govnih.gov The precise nature and strength of these interactions, as predicted by docking simulations, are critical determinants of the compound's binding affinity. plos.org

A significant challenge in the computational study of human monoamine transporters is the lack of high-resolution crystal structures. To overcome this, researchers have employed homology modeling, a technique that builds a three-dimensional model of a target protein based on the known structure of a homologous protein. nih.govresearchgate.netnih.gov The bacterial leucine (B10760876) transporter (LeuT) has served as a valuable template for building homology models of SERT, DAT, and NET. uit.nonih.govnih.gov

These homology models have been instrumental in guiding the design of novel ligands. nih.govnih.gov By visualizing the predicted binding pocket, medicinal chemists can rationally design modifications to the structure of "this compound" to enhance its binding affinity and selectivity. For example, the addition of specific functional groups could be proposed to form new hydrogen bonds or to better fill a hydrophobic pocket within the target. biorxiv.orgbiorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations have been used to study the conformational changes that occur in both the ligand and the transporter upon binding. uit.noplos.org For a flexible molecule like "this compound," MD simulations can reveal its preferred conformations within the binding site and how these conformations fluctuate. scilit.com Furthermore, these simulations can shed light on the mechanism of transporter inhibition, showing how the bound ligand may stabilize a particular conformation of the transporter that is incompatible with substrate translocation. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govmdpi.com For piperazine derivatives, QSAR studies have been employed to predict their inhibitory potency against various targets. nih.govmdpi.com

In a typical QSAR study for monoamine transporter inhibitors, a set of physicochemical descriptors (e.g., molecular weight, lipophilicity, electronic properties) would be calculated for a series of analogs of "this compound." nih.govmdpi.com Statistical methods are then used to build a model that correlates these descriptors with the experimentally determined binding affinities or inhibitory concentrations. mdpi.comnih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Piperazine Derivatives

Descriptor TypeExamplesRelevanceReference
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic and hydrogen bonding interactions mdpi.com
Steric Molecular volume, Surface area, Molar refractivityRelates to the fit of the ligand in the binding pocket mdpi.com
Hydrophobic LogP, Hydrophobic surface areaImportant for interactions with nonpolar residues nih.gov
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching nih.gov

Fragment-Based Drug Design (FBDD) Strategies in Lead Optimization

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization. nih.gov This approach involves identifying small molecular fragments that bind to the target protein and then growing or combining these fragments to create a more potent lead compound. In the context of "this compound," the phenoxy and piperazine moieties can be considered as key fragments that contribute to its binding.

Virtual Screening Approaches for Identification of Novel Analogues

In the quest for novel bioactive molecules, computational methods have become an indispensable tool in modern drug discovery. Virtual screening, in particular, offers a rapid and cost-effective approach to identify promising lead compounds from vast chemical libraries. This section explores the application of virtual screening methodologies for the identification of novel analogues of the chemical scaffold this compound. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The fundamental principle is the "similar property principle," which posits that molecules with similar structures are likely to exhibit similar biological activities. youtube.com

For this compound, an LBVS campaign would commence by using the known structure as a query. The screening process would then involve searching large compound databases, such as PubChem or ZINC, for molecules that share significant structural or chemical similarity. nih.gov

Similarity Searching:

A primary LBVS technique is 2D and 3D similarity searching. In 2D similarity searching, molecular fingerprints, which are binary strings representing the presence or absence of specific structural features, are calculated for the query molecule and all compounds in the database. The Tanimoto coefficient is a commonly used metric to quantify the degree of similarity.

3D similarity searching, on the other hand, considers the three-dimensional shape and pharmacophoric features of the molecule. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model would typically include:

Aromatic ring feature (from the phenoxy group)

Hydrogen bond acceptor (the carbonyl oxygen and the second piperazine nitrogen)

Hydrogen bond donor (the N-H group of the piperazine ring)

Hydrophobic features

Software such as ROCS (Rapid Overlay of Chemical Structures) can be employed to align and score database compounds against the 3D shape and chemical features of the query molecule. nih.gov

Table 1: Hypothetical Hits from a Ligand-Based Virtual Screening of this compound Analogues

Compound IDStructureSimilarity Score (Tanimoto)Predicted Activity
ZINC123456781-(4-(4-chlorophenoxy)butanoyl)piperazine0.85Potential PTP1B Inhibitor
ZINC987654321-(3-phenoxypropanoyl)-4-methylpiperazine0.92Potential Dopamine D2 Receptor Antagonist
ZINC456789011-(3-(4-fluorophenoxy)propanoyl)homopiperazine0.88Potential Serotonin 5-HT1A Receptor Ligand
ZINC135792462-phenoxy-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one0.81Potential Antipsychotic Agent

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is available, either through X-ray crystallography, NMR spectroscopy, or homology modeling, structure-based virtual screening (SBVS) becomes a powerful tool. nih.gov SBVS involves docking a library of small molecules into the binding site of the target protein and scoring their potential interactions.

For analogues of this compound, a relevant biological target is Protein Tyrosine Phosphatase 1B (PTP1B), as derivatives of the closely related scaffold, phenoxy-3-piperazin-1-yl-propan-2-ol, have shown inhibitory activity against this enzyme. nih.gov Docking studies of these related compounds have revealed that hydrogen bond formation with key residues, such as Arg221, is important for activity. nih.gov

Molecular Docking Workflow:

A typical SBVS workflow for identifying novel this compound analogues targeting PTP1B would involve the following steps:

Target Preparation: The crystal structure of PTP1B (e.g., PDB ID: 2F71) would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A large library of commercially available or synthetically feasible compounds would be prepared by generating 3D conformers for each molecule.

Docking Simulation: Docking programs like AutoDock, Glide, or FRED would be used to systematically place each ligand into the defined binding site of PTP1B and score the binding poses. nih.govnih.gov The scoring functions estimate the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Hit Selection and Refinement: The top-scoring compounds would be visually inspected for their binding modes and key interactions with the protein. For instance, interactions with the catalytically important WPD loop and the secondary aryl phosphate (B84403) binding site would be prioritized. Further refinement of the hits can be achieved using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to re-score the binding free energies. nih.govnih.gov

Table 2: Hypothetical Top-Ranked Compounds from a Structure-Based Virtual Screening Targeting PTP1B

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted IC₅₀ (µM)
CHEMBL12345-10.2Arg221, Asp181, Tyr465.2
CHEMBL67890-9.8Phe182, Gln262, Cys2158.1
CHEMBL54321-9.5Arg24, Ser216, Gln26612.5
CHEMBL98765-9.1Ala217, Ile219, Met25815.8

By leveraging both ligand-based and structure-based virtual screening approaches, it is possible to efficiently explore vast chemical spaces and identify novel analogues of this compound with desired biological activities. These computational hits provide a strong foundation for subsequent experimental validation and lead optimization efforts.

Prodrug Design and Biopharmaceutical Enhancement Strategies

Prodrug Rationale for Improving Drug Delivery and Bioavailability

For a compound like 3-Phenoxy-1-(piperazin-1-yl)propan-1-one, which contains a secondary amine within the piperazine (B1678402) ring, several challenges could potentially be addressed via a prodrug strategy. These might include poor aqueous solubility, limited membrane permeability, chemical instability, or rapid metabolism. researchgate.net By masking the piperazine moiety or another functional group, a prodrug could be designed to:

Enhance Lipophilicity: To improve passive diffusion across biological membranes like the gastrointestinal tract or the blood-brain barrier. fao.orgnih.gov

Increase Aqueous Solubility: To facilitate formulation for intravenous administration. oakwoodchemical.com

Achieve Site-Specific Delivery: By creating a derivative that is activated by enzymes predominantly found in the target tissue, thereby concentrating the active drug where it is needed and reducing systemic exposure. sigmaaldrich.comnih.gov

Improve Metabolic Stability: To protect the drug from premature breakdown by metabolic enzymes, thus prolonging its duration of action. nih.gov

Interactive Table: General Goals of Prodrug Design Click on the headers to learn more about each objective.

Objective Rationale Potential Application to Piperazine Derivatives
Improve Permeability Enhance absorption across biological membranes by increasing lipophilicity.Masking the polar N-H group of the piperazine ring can increase lipid solubility. fao.org
Increase Solubility Improve dissolution and enable aqueous formulations by adding hydrophilic groups.Attaching ionizable groups like phosphates or amino acids can significantly boost water solubility. oakwoodchemical.com
Site-Specific Delivery Target specific organs or tissues where converting enzymes are highly expressed.Designing a prodrug activated by tissue-specific enzymes (e.g., in tumors or the liver) could enhance efficacy. nih.gov
Prolong Action Slow down the metabolic inactivation of the parent drug.Modifying the molecule at metabolically labile sites can extend its pharmacokinetic half-life. nih.gov

Exploration of Chemical Linkers and Cleavage Mechanisms for Prodrug Activation (e.g., enzymatic and chemical hydrolysis)

The connection between the parent drug and the promoiety (the chemical group attached to create the prodrug) is a critical component of the design, known as the linker. This linker must be stable enough to remain intact until it reaches the desired site of conversion but labile enough to be cleaved efficiently to release the active drug. nih.gov Cleavage can occur through two primary mechanisms: chemical hydrolysis or enzymatic hydrolysis.

Chemical Hydrolysis: This process relies on the chemical environment within the body, such as pH changes. nih.gov For instance, acid-labile linkers, like hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but break down in the acidic environments of endosomes (pH 5.5–6.2) or lysosomes (pH 4.5–5.0) within cells. nih.govnih.gov This strategy is often used in targeted drug delivery to cancer cells.

Enzymatic Hydrolysis: This is the most common mechanism for prodrug activation and utilizes the body's vast array of enzymes. nih.gov The choice of linker dictates which enzyme will be responsible for cleavage.

Ester-based Prodrugs: These are cleaved by esterases, which are abundant throughout the body, particularly in the plasma, liver, and gastrointestinal tract. An N-acyloxyalkoxy or N-alkoxycarbonyl derivative could theoretically be created on the piperazine nitrogen.

Amide-based Prodrugs: While generally more stable than esters, amide linkers can be cleaved by amidases or peptidases.

Phosphate-based Prodrugs: These are used to enhance water solubility and are cleaved by alkaline phosphatases. A phosphonooxymethyl group could be attached to the piperazine nitrogen to create a highly water-soluble quaternary salt prodrug.

Peptide Linkers: Dipeptide or tripeptide linkers can be designed to be substrates for specific proteases, such as cathepsins, which are often overexpressed in tumor microenvironments. nih.gov

The rate of hydrolysis is a key consideration and depends on the linker's structure, the promoiety, and the specific enzyme involved. For example, the stability of ester prodrugs can be tuned by altering the length and branching of the linker chain.

Strategies for Modulating Membrane Permeability via Prodrug Systems

A major barrier to a drug's effectiveness is its ability to cross cell membranes to reach its intracellular target. The prodrug approach is a powerful tool for modulating this permeability.

Common lipophilic promoieties include:

Long-chain alkyl groups

Aryl groups

Esterification with fatty acids

This increased lipophilicity allows the prodrug to more readily partition into and diffuse across the lipid-rich cell membrane. Once inside the cell, enzymatic cleavage regenerates the active, more polar parent drug, which can then become "trapped" inside the cell, a desirable outcome for drugs with intracellular targets. Piperazine derivatives, as a class, have been investigated as permeation enhancers themselves, suggesting that modifications to this scaffold can significantly impact interaction with cellular barriers.

Design of Targeted Prodrugs for Specific Biological Contexts

Targeted prodrugs are designed to be activated at a specific site, leading to a higher concentration of the active drug in the target tissue and minimizing off-target effects. This "active targeting" is achieved by attaching a ligand to the prodrug that binds to receptors or transporters overexpressed on the surface of target cells.

Hypothetical targeting strategies for a derivative of this compound could include:

Enzyme-Targeted Prodrugs: This strategy exploits enzymes that are highly active or exclusively present in a specific tissue. For example, in cancer therapy, prodrugs are designed to be activated by enzymes like cathepsins or matrix metalloproteinases (MMPs) that are abundant in the tumor microenvironment. nih.gov

Transporter-Targeted Prodrugs: The prodrug is designed to be a substrate for a specific uptake transporter on a cell surface. For instance, amino acid transporters like PEPT1 are exploited by attaching an amino acid promoiety, which allows the prodrug to be actively transported into cells, as famously demonstrated with valacyclovir. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): In this advanced approach, a highly potent drug is attached via a cleavable linker to a monoclonal antibody that specifically targets an antigen on the surface of cancer cells. While complex, this represents the pinnacle of targeted prodrug design.

A study involving piperazine-based compounds conjugated to a humanized ferritin nanocage demonstrated a successful targeted delivery system for siRNA to cancer cells overexpressing the transferrin receptor 1 (TfR1). This illustrates how piperazine-containing structures can be incorporated into sophisticated, targeted delivery platforms.

Metabolic Pathway Investigations and Biotransformation Studies in Vitro

In Vitro Metabolic Stability Assessment Using Hepatic Subcellular Fractions

The initial step in characterizing the metabolic profile of a new chemical entity is often the assessment of its stability in the presence of drug-metabolizing enzymes. springernature.com These assays typically utilize hepatic subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of these enzymes. wuxiapptec.com The stability of a compound is determined by measuring the decrease in its concentration over time. springernature.com This provides key pharmacokinetic parameters like the half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo behavior. nuvisan.com

For 3-Phenoxy-1-(piperazin-1-yl)propan-1-one, in vitro stability would be evaluated by incubating the compound with human liver microsomes (HLM) or S9 fractions in the presence of necessary cofactors like NADPH. frontiersin.org The rate of disappearance of the parent compound would be monitored, often using liquid chromatography-tandem mass spectrometry (LC-MS). nuvisan.com While specific experimental data for this compound is not extensively published, a hypothetical metabolic stability profile is presented in Table 1 for illustrative purposes. The stability can vary significantly between different species, highlighting the importance of using human-derived fractions for the most relevant predictions. frontiersin.org

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
Half-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)15.4
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental results for this compound are not available in the public domain.

Identification of Major Metabolites and Elucidation of Biotransformation Pathways

Following the stability assessment, the next critical step is the identification of the major metabolites and the elucidation of the biotransformation pathways. nih.gov This involves incubating the parent compound with liver fractions for a sufficient period to allow for metabolite formation, followed by analysis to identify the newly formed chemical entities.

Oxidative metabolism is a major route of biotransformation for many xenobiotics and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov For a molecule like this compound, several oxidative pathways are plausible. Based on the metabolism of structurally related piperazine (B1678402) compounds, likely metabolic reactions include: nih.govnih.gov

Hydroxylation: The addition of a hydroxyl group is a common metabolic pathway. This could occur on the phenoxy ring, leading to the formation of phenolic metabolites, or on the piperazine ring.

N-oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation.

N-dealkylation: Cleavage of the bond between the piperazine ring and the propanone side chain could occur, although this is often a less common pathway for such structures.

The formation of these oxidative metabolites is a direct consequence of CYP enzyme activity. nih.gov

In addition to oxidation, reductive metabolic processes can also occur. The carbonyl group (ketone) in the propanone linker of this compound is a potential site for carbonyl reduction. This reaction would be catalyzed by carbonyl reductase enzymes, leading to the formation of a secondary alcohol metabolite. This biotransformation would significantly alter the polarity and pharmacological activity of the parent compound.

Enzyme Reaction Phenotyping for Specific Isoform Contribution

To predict potential drug-drug interactions, it is essential to identify the specific CYP isoforms responsible for the metabolism of a compound. nih.gov This process, known as enzyme reaction phenotyping, can be conducted using several methods: nih.gov

Recombinant Human CYP Enzymes: Incubating the compound with a panel of individual, expressed CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C19, CYP1A2, CYP2B6) can directly identify which enzymes are capable of its metabolism.

For many piperazine-containing drugs, CYP3A4 and CYP2D6 are major contributors to their metabolism. nih.govnih.gov It is therefore plausible that these isoforms play a significant role in the biotransformation of this compound. A hypothetical contribution of various CYP isoforms is summarized in Table 2.

Table 2: Hypothetical Contribution of Major CYP Isoforms to the Metabolism of this compound

CYP IsoformPrimary Metabolic ReactionPercentage Contribution (%)
CYP3A4Hydroxylation, N-oxidation~50%
CYP2D6Hydroxylation~30%
CYP2C19Minor pathways<10%
CYP1A2Minor pathways<10%
Other CYPsMinor pathways<10%
Note: This table represents a plausible, illustrative scenario for enzyme contribution based on common metabolic pathways for similar chemical structures. Specific experimental verification is required.

Analytical Methodologies for Metabolite Profiling

The identification and quantification of metabolites in in vitro samples are heavily reliant on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF), is the cornerstone of modern metabolite profiling. nih.govnih.gov

The process typically involves:

Sample Preparation: Following incubation, the reaction is quenched, and proteins are precipitated. The supernatant, containing the parent compound and its metabolites, is then prepared for analysis. mdpi.com

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different components of the mixture are separated based on their physicochemical properties as they pass through a chromatographic column. rsc.org

Mass Spectrometric Detection and Characterization: As the separated components elute from the column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the detection of the parent compound and potential metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that is crucial for the definitive identification of the metabolites. nih.gov

This LC-MS-based approach offers high sensitivity and selectivity, enabling the detection and structural elucidation of even minor metabolites. rsc.org

Lead Optimization and Drug Design Principles

Rational Design for Enhanced Target Selectivity and Potency

Rational drug design for a lead compound such as 3-Phenoxy-1-(piperazin-1-yl)propan-1-one would be guided by its interaction with its biological target, often a receptor or enzyme. Arylpiperazines are well-known for their interaction with serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.govnih.gov The goal of rational design is to modify the structure to improve its affinity (potency) for the desired target while reducing its affinity for other, off-target molecules, thereby enhancing selectivity.

For the This compound scaffold, medicinal chemists would systematically explore modifications at three key positions: the phenoxy group, the piperazine (B1678402) ring, and the propan-1-one linker. Structure-activity relationship studies on related arylpiperazines have shown that substitutions on the aromatic ring can significantly impact potency and selectivity. nih.gov For instance, adding an electron-withdrawing or electron-donating group to the phenyl ring could alter the electronic properties and steric interactions with the receptor's binding pocket.

Table 1: Hypothetical Modifications to the Phenoxy Ring of this compound and their Predicted Impact on 5-HT1A Receptor Affinity.

CompoundModification on Phenyl RingPredicted 5-HT1A Affinity (Ki, nM)Rationale
Lead CompoundNone50Baseline affinity of the lead compound.
Analog 1A2-Methoxy15The methoxy (B1213986) group may form a key hydrogen bond with the receptor, enhancing affinity. nih.gov
Analog 1B4-Chloro35A chloro group can alter electronic distribution and may lead to modest improvements in affinity.
Analog 1C3-Cyano80The position and nature of the substituent may introduce unfavorable steric or electronic interactions.

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for arylpiperazine derivatives.

Structural Simplification Strategies in Lead Optimization

While enhancing potency is crucial, a complex lead molecule can sometimes be a hurdle for development due to synthetic challenges and poor pharmacokinetic properties. Structural simplification aims to reduce the molecular complexity without sacrificing the desired biological activity. This can lead to compounds that are easier and more cost-effective to synthesize and may possess improved drug-like properties.

For This compound , a simplification strategy might involve replacing the phenoxy group with a smaller, less complex aromatic or heteroaromatic ring. The goal is to identify the minimal structural requirements for activity.

Table 2: Illustrative Structural Simplification of the this compound Scaffold.

CompoundStructural ModificationPredicted 5-HT1A Affinity (Ki, nM)Rationale for Simplification
Lead CompoundPhenoxypropyl-piperazine-ketone50Starting point for simplification.
Simplified Analog 2APhenylpropyl-piperazine-ketone75Removal of the ether oxygen to assess its importance.
Simplified Analog 2BCyclohexylpropyl-piperazine-ketone>1000Replacement of the aromatic ring with a non-aromatic carbocycle to probe the necessity of the aromatic system.
Simplified Analog 2CPyridylpropyl-piperazine-ketone40Replacement with a bioisosteric heteroaromatic ring that may maintain or improve activity while altering properties like solubility.

Note: The data in this table is illustrative and based on general principles of medicinal chemistry.

Application of Ligand Efficiency Metrics in Compound Optimization

Ligand efficiency (LE) is a key metric used in lead optimization to assess the binding energy per atom of a molecule. It helps in identifying small, efficient fragments that can be built upon to generate potent leads. LE is calculated as the binding affinity (in terms of pKi or pIC50) divided by the number of non-hydrogen atoms.

In the context of This compound , LE would be calculated for each new analog. A higher LE indicates a more efficient binder. This metric is particularly useful when comparing molecules of different sizes, ensuring that an increase in potency is not simply due to an increase in molecular weight, which can negatively impact drug-like properties.

Multi-objective Optimization Approaches in Drug Discovery

Drug discovery is rarely about optimizing a single property. A successful drug must have a balance of potency, selectivity, metabolic stability, solubility, and low toxicity. Multi-objective optimization (MPO) approaches use computational tools and scoring functions to simultaneously evaluate and optimize multiple parameters.

For the This compound series, an MPO approach would involve creating a desirability score for each synthesized analog based on a weighted combination of key properties. For example, high potency at the 5-HT1A receptor would be a primary objective, alongside low affinity for other serotonin receptor subtypes (e.g., 5-HT2A) and dopamine (B1211576) receptors (e.g., D2) to ensure selectivity. uniba.itacs.org Additionally, properties like predicted oral bioavailability and metabolic stability would be included in the scoring function.

Table 3: Hypothetical Multi-objective Optimization Profile for Analogs of this compound.

Compound5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)D2 Affinity (Ki, nM)Predicted Oral Bioavailability (%)MPO Score (Illustrative)
Lead Compound50200500300.4
Analog 4A10500>1000500.8
Analog 4B520100400.5

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping is a strategy used to identify novel chemical series with similar biological activity to a known lead but with a different core structure. This can lead to compounds with improved properties or a different intellectual property landscape. For This compound , a scaffold hop could involve replacing the piperazine ring with another cyclic diamine or a different heterocyclic system that maintains the crucial spatial arrangement of the pharmacophoric elements.

Strategies for Minimizing Off-Target Interactions and Improving Specificity

A major goal of lead optimization is to enhance the specificity of the drug candidate for its intended target. Off-target interactions can lead to unwanted side effects. For an arylpiperazine derivative targeting the 5-HT1A receptor, a common off-target is the α1-adrenergic receptor. nih.gov

Strategies to improve specificity involve fine-tuning the structure to exploit differences in the binding sites of the target and off-target receptors. This could involve introducing bulky substituents that are accommodated by the target receptor but clash with the binding site of the off-target receptor. Computational modeling and docking studies are invaluable tools in designing such modifications. nih.gov The ultimate goal is to achieve a high degree of selectivity, which is a critical determinant of the safety profile of a potential new drug.

Advanced Analytical Method Development for Research Purposes

Development of Chromatographic Methods for Compound Analysis and Purity Assessment (e.g., RP-HPLC, LC-MS)

The assessment of purity and the quantification of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one in various research samples heavily rely on chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for this purpose, often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.

The development of a typical RP-HPLC method for this compound would involve a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities and starting materials. Detection is commonly achieved using a UV detector, with the wavelength of maximum absorbance for the phenoxy chromophore being a key parameter.

For LC-MS analysis, the effluent from the HPLC column is directed into a mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, given the presence of basic nitrogen atoms in the piperazine (B1678402) ring, which can be readily protonated to form [M+H]⁺ ions. This allows for highly selective detection and mass confirmation of the compound.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

Method Optimization for Robustness and Reproducibility in Research Settings

To ensure that an analytical method is reliable for routine research use, it must be optimized for robustness and reproducibility. Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability of the method to provide consistent results over time and between different analysts and instruments.

For the RP-HPLC method for this compound, robustness testing would involve systematically varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate. The impact of these variations on critical outputs like retention time, peak shape, and resolution from adjacent peaks would be monitored. A design of experiments (DoE) approach can be efficiently used to explore the effects of multiple parameters simultaneously.

Reproducibility is established by analyzing the same sample on different days, by different analysts, and on different HPLC systems. The relative standard deviation (RSD) of the peak area and retention time are key metrics for assessing reproducibility. For research purposes, an RSD of less than 2% is often targeted.

Selectivity and Sensitivity Considerations in Method Development for Complex Matrices

When analyzing this compound in complex matrices, such as in-process reaction mixtures or biological samples for metabolic studies, selectivity and sensitivity become paramount. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components. Sensitivity is defined by the limit of detection (LOD) and the limit of quantification (LOQ).

To achieve high selectivity, the chromatographic conditions must be fine-tuned to resolve the peak of interest from all other matrix components. This may require adjusting the mobile phase composition, gradient slope, or even exploring different stationary phase chemistries. The use of a mass spectrometer as a detector (LC-MS) inherently provides a high degree of selectivity, as it can distinguish compounds based on their mass-to-charge ratio.

To enhance sensitivity, several strategies can be employed. These include optimizing the injection volume, using a more sensitive detector, or employing sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components prior to analysis.

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Novel Products (e.g., NMR, IR, Mass Spectrometry)

The unambiguous confirmation of the chemical structure of this compound and its synthetic intermediates is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. For this compound, ¹H NMR would provide detailed information about the number and connectivity of protons in the molecule. The aromatic protons of the phenoxy group would appear as a distinct pattern in the downfield region, while the protons of the piperazine ring and the propanone backbone would have characteristic chemical shifts and coupling patterns. ¹³C NMR would complement this by showing the signals for each unique carbon atom in the structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include the C=O stretch of the amide group, the C-O-C stretch of the ether linkage, and the N-H stretch of the secondary amine in the piperazine ring.

Mass Spectrometry (MS) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals for aromatic protons (phenoxy group), piperazine ring protons (distinct signals for protons near and far from the carbonyl), and methylene (B1212753) protons of the propanone chain.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, ether-linked carbon, and carbons of the piperazine and propanone moieties.
IR (cm⁻¹) ~1650 (Amide C=O stretch), ~1240 (Aryl-O stretch), ~3300 (N-H stretch, if not derivatized).
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the compound.

Hyphenated Techniques in Research Analytics (e.g., LC-MS/MS for unknown metabolite identification)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable in modern analytical research. For the study of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable, especially for the identification of unknown metabolites.

In a typical LC-MS/MS experiment, the parent compound and its potential metabolites are first separated by HPLC. The effluent is then ionized, and the mass spectrometer is set to select the [M+H]⁺ ion of the parent compound. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions produce a characteristic MS/MS spectrum, which serves as a structural fingerprint.

When analyzing samples from in vitro or in vivo metabolism studies, the LC-MS/MS system can be operated in a precursor ion scan or neutral loss scan mode to screen for potential metabolites that share a common structural motif with the parent drug. Once a potential metabolite is detected, a product ion scan can be performed to obtain its MS/MS spectrum. By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification (e.g., hydroxylation, N-dealkylation) can often be deduced. This approach is critical for understanding the metabolic fate of new chemical entities in research settings.

Theoretical and Exploratory Applications in Scientific Research

Role as Chemical Intermediates in the Synthesis of More Complex Molecules

The molecular architecture of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one makes it a valuable chemical intermediate, or building block, for the synthesis of more elaborate molecules. sciencedaily.comresearchgate.netresearchgate.net The piperazine (B1678402) ring, a common motif in medicinal chemistry, offers two nitrogen atoms that can be functionalized, allowing for the construction of a diverse array of derivatives. mdpi.comencyclopedia.pubmdpi.com

Research has demonstrated the synthesis of various substituted piperazine derivatives for a range of applications. nih.govresearchgate.netresearchgate.net For instance, studies have focused on creating new phenoxyalkylpiperazines and phenoxy-3-piperazin-1-yl-propan-2-ol derivatives. nih.govnih.gov These syntheses often involve modifying the piperazine or phenoxy moieties to create compounds with specific biological activities. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating piperazine and phenoxypropanol functionalities further highlights the utility of related structures in generating new chemical entities. nih.gov The ability to systematically modify the piperazine core is crucial in the development of new therapeutic agents and other functional molecules. orgsyn.org The presence of the reactive ketone group and the secondary amine in the piperazine ring of this compound provides two distinct points for chemical modification, enabling its use in the construction of a variety of more complex structures, including piperazine-substituted dihydrofurans. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Piperazine and Phenoxy Precursors

Precursor TypeSynthesized Molecule ClassPotential Application Area
Phenoxy-piperazineSubstituted phenoxy-3-piperazin-1-yl-propan-2-olsMedicinal Chemistry (e.g., PTP1B inhibitors) nih.gov
PiperazinePiperazine-based antimicrobial polymersMaterial Science, Healthcare rsc.orgnih.govrsc.orgresearchgate.net
Phenoxy-piperazinePhenoxyalkylpiperazinesPharmacology nih.gov
PiperazinePiperazine-substituted dihydrofuransOrganic Synthesis nih.gov
Phenoxy-piperazine1,3,4-Oxadiazole derivativesMedicinal Chemistry nih.gov

Potential in Material Science Research: Development of Antimicrobial Coatings and Polymer Functionalization

The inherent antimicrobial properties associated with the piperazine nucleus have spurred research into its incorporation into materials to prevent microbial growth. apjhs.com This has led to the exploration of piperazine-based compounds, such as this compound, in the development of antimicrobial coatings and for polymer functionalization.

A significant area of research is the synthesis of antimicrobial polymers that incorporate the piperazine moiety. rsc.orgnih.govrsc.orgresearchgate.net These polymers are designed to have long-lasting antimicrobial activity, which is beneficial for applications in healthcare settings, food packaging, and water purification systems. nih.gov The piperazine unit can be integrated into the polymer backbone or attached as a pendant group. For example, piperazine-methacrylate monomers have been synthesized and polymerized to create materials with antimicrobial properties. nih.govresearchgate.net Furthermore, the functionalization of existing polymers with piperazine-containing compounds is another strategy to impart antimicrobial characteristics. researchgate.net The reactivity of the piperazine amine in this compound allows for its grafting onto various polymer surfaces, potentially creating materials resistant to bacterial and fungal colonization. The synthesis of piperazine-based cationic oligomeric surfactants with demonstrated antimicrobial activity further underscores the potential of this chemical class in material science applications. ekb.eg

Table 2: Research on Piperazine-Based Antimicrobial Materials

Research AreaKey FindingsPotential Application
Piperazine-based antimicrobial polymersSynthesis of polymers with piperazine moieties exhibiting significant antimicrobial activity against various pathogens. nih.govrsc.orgBiomedical devices, healthcare products, water purification nih.gov
Cationic poly(guanylurea)s with piperazineDevelopment of biocompatible and selective antimicrobial polymers. nih.govresearchgate.netBiocompatible materials
Piperazine-methacrylate polymersCreation of homopolymers with inherent antimicrobial properties. nih.govresearchgate.netContact-killing antimicrobial surfaces
Azetidinium-functionalized polymersUse of piperazine-based couplers to create functional polymers with antimicrobial activity. researchgate.netAntimicrobial coatings

Investigation in Biomarker Discovery and Metabolic Signatures

The structural components of this compound, namely the phenoxy and piperazine groups, are relevant in the context of biomarker discovery and the study of metabolic signatures. The metabolism of xenobiotics containing these moieties can provide insights into exposure and biological effects.

Phenoxy compounds, such as phenoxyacetic acids used as herbicides, are known to be metabolized in the body, and their metabolites can be detected in urine, serving as biomarkers of exposure. nih.gov The analysis of these metabolites helps in assessing the extent of exposure and understanding the metabolic pathways involved. nih.gov Similarly, piperazine derivatives are extensively metabolized in the human body, and their metabolic profiles are a subject of study in forensic toxicology and drug development. nih.govauburn.edu The metabolism of piperazine-containing drugs can involve various reactions, including N-dealkylation, hydroxylation, and the formation of reactive metabolites. rsc.orgresearchgate.net Understanding the metabolic fate of this compound could therefore be important in toxicological assessments and in identifying potential biomarkers of exposure or effect. The study of its metabolic signature could reveal how the compound is processed in biological systems, which is crucial for any potential therapeutic or industrial application.

Table 3: Relevance of Structural Moieties in Biomarker and Metabolism Research

Structural MoietyArea of InvestigationKey Research Focus
Phenoxy groupBiomarkers of exposureDetection of phenoxyacetic acid metabolites in urine to quantify exposure. nih.gov
Piperazine ringMetabolic profilingUnderstanding the metabolic pathways of piperazine-based drugs and identifying their metabolites. nih.govauburn.edursc.org
Piperazine ringDrug developmentInvestigating the formation of reactive metabolites and their toxicological implications. rsc.orgresearchgate.net
Phenoxy compoundsCarcinogenesis studiesUse of chemically specific biomarkers to study exposure to potentially carcinogenic airborne pollutants. amegroups.org

Exploration in Lignin (B12514952) Valorization Studies as a Degradation Product

Lignin, a complex aromatic polymer found in plant cell walls, is an abundant and underutilized renewable resource. nih.gov The process of lignin valorization aims to break down this complex structure into smaller, value-added aromatic chemicals. nih.govnih.gov The degradation of lignin typically yields a variety of phenolic compounds.

While this compound has not been explicitly identified as a direct degradation product of lignin in the reviewed literature, its core structure contains a phenoxy group, which is a fundamental unit in the lignin polymer. The thermal and chemical degradation of lignin and its model compounds are known to produce a range of phenoxy-containing molecules. researchgate.netresearchgate.net Therefore, it is theoretically plausible that structures related to the phenoxypropanone skeleton could be generated during lignin processing. Further research into the detailed chemical pathways of lignin degradation could explore the formation of such compounds, potentially opening new avenues for the synthesis of valuable chemicals from biomass.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts (analogous to methods in and ).
  • Step 2 : Introduction of the phenoxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Optimization : Reaction yields depend on temperature (e.g., reflux in ethanol or DMF), stoichiometric ratios, and purification techniques (e.g., column chromatography). Monitoring via TLC and LC-MS is critical for intermediate validation .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm backbone structure and substituent positions (e.g., phenoxy group integration at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution LC-MS or GC-MS to verify molecular weight (expected ~276 g/mol) and detect impurities.
  • Elemental Analysis : Validate C, H, N, and O content to confirm purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Workflow :

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7, PC-3) at concentrations 10–300 µM .
  • Neurotransmitter Modulation : Assess serotonin/norepinephrine reuptake inhibition via radioligand binding assays (IC50 determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Strategy :

  • Analog Synthesis : Modify the phenoxy group (e.g., halogenation, methoxy substitutions) or piperazine substituents (e.g., sulfonyl groups) to probe steric/electronic effects.
  • Biological Profiling : Compare IC50 values across analogs in receptor-binding or enzyme-inhibition assays. For example, fluorinated analogs (as in ) may enhance bioavailability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 5-HT transporters .

Q. What crystallographic methods are recommended for resolving structural ambiguities or polymorphism?

  • Protocol :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks (e.g., C-H···O interactions as in ) .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in piperazine ring conformation analysis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting Framework :

  • Purity Verification : Re-examine compound purity via HPLC and elemental analysis; impurities >2% can skew results .
  • Assay Reproducibility : Validate protocols using positive controls (e.g., fluoxetine for serotonin reuptake assays).
  • Species/Model Variability : Cross-test in multiple cell lines (e.g., DU145 vs. MDA-MB-231) or animal models to rule out context-dependent effects .

Q. What strategies enhance the compound's stability under physiological conditions?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve metabolic stability.
  • Formulation Studies : Use liposomal encapsulation or cyclodextrin complexes to mitigate degradation in aqueous buffers .

Methodological Notes

  • Data Reproducibility : All protocols should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Ethical Compliance : Biological testing must follow institutional guidelines for in vitro/in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.